molecular formula C11H12N2OS B187477 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol CAS No. 19819-15-9

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol

Cat. No.: B187477
CAS No.: 19819-15-9
M. Wt: 220.29 g/mol
InChI Key: ULEHMWWQIZHLHN-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol is a bicyclic heterocyclic compound featuring a fused benzothiophene-pyrimidine scaffold. The core structure consists of a tetrahydrobenzothiophene ring fused to a pyrimidine ring, with a hydroxyl group at position 4 and a methyl substituent at position 2. This compound is synthesized via the Gewald reaction, starting from cyclohexanone and ethyl cyanoacetate, followed by cyclization with formamide and subsequent functionalization steps .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEHMWWQIZHLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173537
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-methyl-
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Molecular Weight

220.29 g/mol
Source PubChem
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CAS No.

19819-15-9
Record name 5,6,7,8-Tetrahydro-2-methyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
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Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-methyl-
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Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-methyl-
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Biological Activity

2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzothieno-pyrimidines characterized by their fused thiophene and pyrimidine rings. The molecular formula is C11H13N3OSC_{11}H_{13}N_3OS with a molecular weight of approximately 233.31 g/mol. Its structure can be represented as follows:

Structure C11H13N3OS\text{Structure }C_{11}H_{13}N_3OS

Pharmacological Effects

Research indicates that 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria with varying degrees of efficacy.
  • Antioxidant Properties : The compound demonstrated significant antioxidant activity in vitro, which suggests its potential role in mitigating oxidative stress-related diseases.
  • Cytotoxicity : Preliminary studies indicate that 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol may exhibit cytotoxic effects on cancer cell lines. This property is particularly relevant for developing new anticancer agents.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from damage caused by neurotoxic agents.

The mechanisms underlying the biological activities of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol are not fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells.
  • Free Radical Scavenging : Its antioxidant activity is likely due to its ability to scavenge free radicals and enhance cellular defense mechanisms.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .

Study 3: Neuroprotective Effects

A study investigating the neuroprotective effects of the compound showed that it significantly reduced neuronal cell death induced by oxidative stress in a model of neurodegeneration. This effect was attributed to its antioxidant properties .

Data Tables

Activity TypeTest Organism/Cell LineResult (MIC/IC50)
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerHuman breast cancer cellsIC50 = 15 µM
NeuroprotectionNeuronal cell lineSignificant reduction in cell death

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
MTHB has shown promise as an anticancer agent. Studies indicate that derivatives of benzothieno[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to MTHB have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models. These studies suggest that MTHB may interfere with cellular pathways critical for cancer cell proliferation and survival.

1.2 Neuroprotective Effects
Research has indicated that MTHB may possess neuroprotective properties. Compounds with a similar structure have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

1.3 Antimicrobial Properties
MTHB and its derivatives have been investigated for antimicrobial activity against a range of pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Pharmacological Applications

2.1 Enzyme Inhibition
MTHB has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as an inhibitor of certain kinases that are implicated in cancer progression. This enzyme inhibition can lead to reduced tumor growth and metastasis.

2.2 Anti-inflammatory Effects
The compound has also been explored for anti-inflammatory properties. In various experimental models, MTHB demonstrated the ability to reduce inflammation markers, suggesting its use in treating inflammatory diseases such as arthritis.

Materials Science

3.1 Organic Electronics
MTHB's unique electronic properties make it a candidate for applications in organic electronics. Its structure allows for good charge transport properties, which can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research is ongoing to optimize its performance in these applications.

3.2 Polymer Chemistry
In polymer chemistry, MTHB can act as a monomer or additive to enhance the properties of polymers, particularly in creating materials with improved thermal stability or mechanical strength.

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects of MTHB derivatives on breast cancer cellsSignificant reduction in cell viability at specific concentrations
Neuroprotection ResearchInvestigated the protective effects against oxidative stressMTHB showed reduced apoptosis in neuronal cell lines
Antimicrobial TestingAssessed activity against bacterial strainsEffective against both Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydrobenzothienopyrimidine derivatives arises from substitutions at positions 2, 3, 4, and 5. Below is a systematic comparison:

Substituent Variations at Position 2

  • 2-Methyl derivative (Target compound) :
    • Molecular formula : C₁₁H₁₂N₂OS
    • Key features : The methyl group at position 2 provides steric hindrance and lipophilicity, balancing solubility and membrane permeability. Its hydroxyl group at position 4 allows for hydrogen bonding with biological targets .
  • 2-Phenyl derivative (CAS 19819-18-2) :
    • Molecular formula : C₁₆H₁₄N₂OS
    • Key features : The aromatic phenyl group introduces π-π stacking interactions, improving binding affinity to hydrophobic enzyme pockets .

Functional Group Variations at Position 4

  • 4-Hydroxyl group (Target compound) :
    • Enhances hydrogen-bonding capacity, making it suitable for targeting polar active sites in enzymes like kinases .
  • 4-Oxo (keto) derivative (e.g., Compound 19 in ): The keto group increases electrophilicity, enabling nucleophilic substitution reactions. This derivative is often an intermediate for synthesizing amino or hydrazino derivatives .
  • 4-Amino derivatives (e.g., Compound 5d in ): Molecular formula: C₁₇H₁₇N₃OS Key features: The amino group improves solubility in acidic environments and facilitates interactions with DNA or protein carboxyl groups .

Modifications at Position 7

  • 7-tert-Butyl derivative (CAS 1005584-31-5) :
    • Molecular formula : C₂₀H₂₆ClN₅O₂S
    • Key features : The bulky tert-butyl group enhances steric shielding, prolonging half-life in vivo but complicating synthetic accessibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
2-Methyl-4-ol (Target) C₁₁H₁₂N₂OS 220.29 2-CH₃, 4-OH Anticancer, antimicrobial
2-Butyl-4-ol (CAS 106831-18-9) C₁₄H₁₈N₂OS 262.37 2-C₄H₉, 4-OH Not reported
4-Oxo derivative (Compound 19) C₁₁H₁₂N₂OS 220.29 2-CH₃, 4=O Intermediate for synthesis
N1-(7-Methyl-4-yl)benzene-1,4-diamine (5d) C₁₇H₁₇N₃OS 311.1 4-NH-C₆H₄-NH₂, 7-CH₃ Antiproliferative (IC₅₀ = 8 µM)

Key Research Findings

  • Antiproliferative Activity: The 4-amino derivative (5d) exhibits potent activity against breast cancer cells (MCF-7, IC₅₀ = 8 µM), attributed to DNA intercalation and topoisomerase II inhibition .
  • Antimicrobial Potential: Hydrazino derivatives (e.g., 8a-n) show broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 µg/mL) due to membrane disruption .
  • Solubility Limitations : Bulky substituents (e.g., tert-butyl) reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

Preparation Methods

Formamide-Mediated Cyclization

A primary route involves reacting 2-amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxamide with formamide under thermal conditions. The reaction proceeds via nucleophilic attack of the amino group on the formamide carbonyl, followed by dehydration to form the pyrimidine ring. Typical conditions include refluxing at 120–150°C for 4–6 hours, yielding the target compound in 65–78% efficiency. Microwave-assisted synthesis has been shown to enhance reaction rates and yields (up to 85%) by reducing side reactions.

Key Reaction Steps:

  • Precursor Preparation : 2-Amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxamide is synthesized via cyclization of cyclohexenone with sulfur and malononitrile, followed by amidation.

  • Cyclocondensation : The precursor reacts with excess formamide under microwave irradiation (300 W, 15–20 minutes).

Chlorination-Hydrolysis Route

An alternative two-step approach involves the synthesis of a 4-chloro intermediate followed by hydrolysis to introduce the hydroxyl group.

Synthesis of 4-Chloro Intermediate

2-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) at 110°C for 3 hours, yielding 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with 97% efficiency.

Hydrolysis to 4-Hydroxy Derivative

The 4-chloro intermediate undergoes alkaline hydrolysis using saturated aqueous sodium bicarbonate. This step replaces the chloro group with a hydroxyl group, though yields are moderately lower (70–75%) due to competing side reactions.

Comparative Analysis of Methods

The choice between direct cyclocondensation and chlorination-hydrolysis depends on scalability and purity requirements (Table 2).

Table 2: Method Comparison

MethodYield (%)Reaction TimeKey Advantage
Formamide Cyclization78–8515–30 minSingle-step, high atom economy
Chlorination-Hydrolysis70–754–6 hScalable for bulk synthesis

Advanced Catalytic Approaches

Recent advancements include the use of Fe₃O₄@meglumine sulfonic acid (Fe₃O₄@MSA) as a magnetically recoverable catalyst. This method reduces reaction times to 10–12 minutes under microwave irradiation while maintaining yields above 80%.

Structural Characterization and Validation

Post-synthetic analysis via NMR (¹H, ¹³C) and HRMS confirms the compound’s structure. The hydroxyl group at position 4 shows a characteristic singlet at δ 10.2 ppm in DMSO-d₆, while the tetrahydrobenzothiophene protons resonate as multiplet signals between δ 1.8–2.6 ppm .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialConditionsYield (%)Reference
Formamide cyclization2-Amino-thiophene esterReflux, 4–6 h75–85
Gewald reactionCyclohexanone, ethyl cyanoacetateSecondary amine, S₈60–70
Alkylation (KOH/EtOH)Pyrimidinone coreRT, 12–24 h82–92

Advanced: How can computational docking studies be integrated with experimental data to validate the antimicrobial mechanism?

Answer:

Target Selection : Use enzymes like TrmD (Pseudomonas aeruginosa) for docking. Ligands such as 2g (N-(pyridin-4-yl)-derivative) show hydrogen bonding with Arg37 and hydrophobic interactions with Phe92 .

Validation Workflow :

  • Perform in vitro MIC assays (e.g., 2g : MIC = 4 μg/mL against P. aeruginosa ).
  • Compare docking scores (e.g., Glide score ≤ −8.5 kcal/mol) with bioactivity. Discrepancies may arise from solvent effects or protein flexibility .

Contradiction Resolution : Re-evaluate force field parameters or employ molecular dynamics (MD) simulations to assess binding stability over 100 ns .

Basic: What spectroscopic techniques are critical for characterizing these derivatives?

Answer:

  • ¹H NMR : Aliphatic protons (δ 2.8–3.0 ppm), aromatic/amide signals (δ 7.7–8.7 ppm) .
  • IR Spectroscopy : C=O stretch (~1655 cm⁻¹), N-H stretch (~3100 cm⁻¹) .
  • Mass Spectrometry : Molecular ion confirmation (e.g., m/z 284 [M+1]+) .
  • X-ray Crystallography : SHELXL refines structures with R-factor < 0.05 .

Advanced: What strategies address low regioselectivity in alkylation?

Answer:

Thermodynamic Control : Pre-form potassium salts in ethanol/KOH to stabilize the N3 anion (>80% regioselectivity for 3-alkyl derivatives) .

Kinetic Monitoring : Use time-course ¹H NMR to track intermediate formation (0–24 hours) .

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve selectivity .

Basic: What in vitro assays evaluate therapeutic potential?

Answer:

  • Antimicrobial : Broth microdilution (CLSI M07-A10) against S. aureus (MIC range: 4–32 μg/mL) .
  • Anticancer : MTT assay (e.g., IC50 = 0.8 μM for EGFR inhibition ).
  • Enzyme Inhibition : ADP-Glo™ assay for kinase activity (IC50 ≤ 1 μM for EGFR ).

Advanced: How do structural modifications influence dual activity (antimicrobial/anticancer)?

Answer:

  • C4 Carboxamides : Pyridyl substituents (e.g., 2g ) enhance antimicrobial activity (MIC = 4 μg/mL) via TrmD binding .
  • C2 Hydrazinyl Groups : Improve anticancer activity (EGFR IC50 = 0.8 μM vs. 25 μM for parent compound) .

Q. Table 2: Structure-Activity Relationship (SAR)

Compound IDSubstituent (Position)MIC (μg/mL)IC50 (μM)Reference
2gN-(Pyridin-4-yl) (C4)4N/A
7a2-Hydrazinyl (C2)N/A0.8
ParentNone1625

Basic: What are challenges in crystallization for X-ray analysis?

Answer:

  • Polymorphism : Optimize solvent mixtures (DMSO/EtOH, 1:3 v/v) .
  • Weak Diffraction : Use cryocooling (100 K) with 25% glycerol .
  • Disorder Resolution : SHELXD for partial occupancy refinement .

Advanced: How to scale up synthesis using green chemistry?

Answer:

Solvent Replacement : Use water or CPME instead of DMF .

Microwave Assistance : Reduce reaction time from 6 hours to 30 minutes .

Catalyst Recycling : Amberlyst-15 for alkylation (5 cycles, <5% yield drop) .

PMI Analysis : Reduce process mass intensity from 86 to 12 kg/kg product .

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